molecular formula C20H15FN2O2 B2507817 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide CAS No. 330201-47-3

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide

Cat. No.: B2507817
CAS No.: 330201-47-3
M. Wt: 334.35
InChI Key: CKFIHBKZXTYDPD-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide is a synthetic small molecule based on the benzo[cd]indol-6-yl core structure, offered for chemical genomics and life science research. This compound is part of a class of molecules that have emerged as powerful tools for probing complex biological processes, particularly in plant hormone signaling . Small molecules like this one can be applied in a conditional, dose-dependent, and reversible manner, offering a significant advantage for dissecting pathways with functional redundancy or for which traditional genetic approaches result in lethality . The benzo[cd]indole scaffold is recognized in medicinal chemistry for its potential as a versatile pharmacophore. Structural analogs of this compound, such as those with sulfonamide linkages, have been identified as selective agonists for abscisic acid (ABA) receptors, a key discovery achieved through chemical genetics screening . The incorporation of a 3-fluorobenzamide moiety is a strategic modification, as fluorination is a common strategy in drug design to influence a molecule's electronic properties, metabolic stability, and binding affinity. Researchers can utilize this compound to explore its potential as a multi-target directed ligand or to investigate its bioactivity in various cellular and organismal systems. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to determine the specific application, mechanism of action, and research value of this compound for their unique study.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c1-2-23-17-10-9-16(14-7-4-8-15(18(14)17)20(23)25)22-19(24)12-5-3-6-13(21)11-12/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFIHBKZXTYDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The benzo[cd]indole core is shared among several compounds in the evidence, but substitutions at the C6 position vary significantly:

  • Sulfonamide Derivatives : Compounds like EJMC-1 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) and S10 (optimized analog) feature a sulfonamide group at C6, which facilitates hydrogen bonding and hydrophobic interactions with targets such as TNF-α .
  • Benzamide Derivatives: The target compound substitutes the sulfonamide with a 3-fluorobenzamide group. This introduces a fluorine atom, which may enhance electronegativity and metabolic stability compared to sulfonamides. Another benzamide analog, CAS 864939-28-6, replaces the 3-fluoro group with a 4-(N-ethyl-N-phenylsulfamoyl)benzamide moiety, demonstrating the versatility of benzamide-based substitutions .
TNF-α Inhibition
  • Sulfonamide Analogs : EJMC-1 exhibited moderate TNF-α inhibition (IC₅₀ ~30 µM), while optimized derivatives like S10 (IC₅₀ ~14 µM) and 4e (IC₅₀ ~3 µM) showed progressively enhanced activity. The improvement was attributed to hydrophobic interactions (e.g., naphthalene in S10) and polar contacts with residues like Tyr59 in TNF-α .
  • Fluorine’s electronegativity could strengthen dipole interactions or improve membrane permeability, though its smaller size might limit hydrophobic binding compared to bulkier sulfonamide substituents.

Key Structural and Functional Comparisons

Parameter Target Compound (3-fluorobenzamide) Sulfonamide Analogs (e.g., 4e) CAS 864939-28-6 (Sulfamoyl benzamide)
C6 Substituent 3-fluorobenzamide Sulfonamide 4-(N-ethyl-N-phenylsulfamoyl)benzamide
Hydrophobicity Moderate (fluorine reduces lipophilicity) High (bulky naphthalene) High (sulfamoyl and phenyl groups)
Polar Interactions Amide carbonyl + fluorine Sulfonamide SO₂NH Sulfamoyl SO₂N
Reported IC₅₀ (TNF-α) N/A 3.0 µM (4e) N/A
Synthetic Complexity Moderate High (multi-step optimization) High (additional sulfamoyl group)

Implications for Drug Design

  • Sulfonamide vs. Benzamide : Sulfonamides generally offer stronger hydrogen-bonding capacity, critical for inhibiting protein-protein interactions like TNF-α dimerization. Benzamides, while less polar, may improve oral bioavailability due to reduced polarity .
  • Role of Fluorine : The 3-fluoro substitution could mitigate metabolic degradation, a common issue with benzamide derivatives. However, its impact on target binding requires empirical validation.
  • Optimization Strategies : Hybrid approaches—such as incorporating both sulfonamide and fluorinated benzamide groups—could balance potency and pharmacokinetics, though steric clashes must be considered .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics:

  • Molecular Formula: C22H20N2O4
  • Molecular Weight: 376.4 g/mol
  • CAS Number: 955825-86-2

The compound features a unique benzo[cd]indole structure that is essential for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties. Its mechanism of action appears to involve the inhibition of critical cellular pathways associated with tumor growth and proliferation.

  • Inhibition of Cell Proliferation:
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-468) by inducing apoptosis and cell cycle arrest.
    • The compound's structural features allow it to interact with key proteins involved in cell signaling pathways, such as Akt and EGFR.
  • Synergistic Effects:
    • In combination therapies, this compound has demonstrated enhanced efficacy when used alongside established chemotherapeutic agents like gefitinib, particularly in gefitinib-resistant models of triple-negative breast cancer (TNBC) .

Case Studies

  • Study on MDA-MB-468 Cells:
    • A study evaluated the cytotoxic effects of this compound on MDA-MB-468 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of gefitinib alone.
    • Western blot analyses confirmed the downregulation of phosphorylated Akt levels in treated cells, indicating a disruption in survival signaling pathways .
  • Combination Therapy Research:
    • In a combination therapy study involving gefitinib and this compound, researchers observed a synergistic effect leading to enhanced apoptosis rates compared to monotherapy. This suggests potential for overcoming resistance mechanisms in TNBC .

Data Tables

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Cytotoxicity on MDA-MB-468 CellsIC50 < 10 µM
Synergistic Effect with GefitinibIncreased apoptosis
Akt Phosphorylation InhibitionReduced p-Akt levels

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-3-nitrobenzamideNitro group enhances activityPotentially improved reactivity
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-pivalamidePivalamide functional groupVersatile applications in organic synthesis

Q & A

What are the optimal synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including amidation, sulfonylation, and cyclization. Key steps include:

  • Amidation: Coupling 3-fluorobenzoic acid derivatives with the benzo[cd]indole core using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres.
  • Cyclization: Acid- or base-catalyzed cyclization to form the dihydrobenzo[cd]indole scaffold.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvents: ethanol/DCM) to achieve >95% purity .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (amidation)Higher yields, reduced byproducts
SolventDMF or THFEnhances solubility of intermediates
CatalystPd(PPh₃)₄ for couplingAccelerates reaction kinetics
Reaction Time12–24 hoursPrevents incomplete cyclization

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₆FN₂O₂: 335.1194) .
  • X-ray Crystallography (SHELX): Resolves 3D geometry, hydrogen bonding, and π-π stacking interactions. SHELXL refinement parameters (R1 < 0.05) ensure accuracy .

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=8.21 Å, b=12.34 Å
Hydrogen BondsN-H∙∙∙O (2.89 Å)

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing the compound's biological activity?

Level: Advanced
Methodological Answer:

  • Substituent Modification: Synthesize analogs with variations in the ethyl group (e.g., propyl, isopropyl) or fluorobenzamide position (e.g., para- vs. meta-fluoro).
  • Computational Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., BET proteins). Key interactions: fluorine’s electronegativity with hydrophobic pockets .
  • In Vitro Assays: Compare IC₅₀ values in kinase inhibition or cytotoxicity assays (e.g., MTT assay on cancer cell lines).

SAR Insights from Analogs:

ModificationBiological Activity ChangeReference
Ethyl → ButylIncreased lipophilicity, reduced solubility
Fluorine → ChlorineEnhanced target affinity but higher toxicity

What methodologies address contradictions in reported biological activity data across different experimental models for this compound?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Use validated cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity measurements.
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular apoptosis assays (e.g., Annexin V staining) .
  • Meta-Analysis: Pool data from multiple studies, adjusting for variables like compound purity (HPLC >98%) or solvent (DMSO concentration <0.1%) .

Case Study: Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from differences in ATP concentrations in kinase assays. Standardizing ATP levels (1 mM) resolves this .

How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for in vitro and in vivo studies?

Level: Basic
Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Use HPLC to quantify solubility (typical range: 10–50 µg/mL) .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the amide bond) .
  • LogP Measurement: Reverse-phase HPLC to determine octanol-water partition coefficient (predicted LogP ~3.2) .

What computational modeling approaches are suitable for predicting the binding modes of this compound with its biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to BET bromodomains (e.g., BRD4) using AMBER or GROMACS. Analyze hydrogen bonds and hydrophobic contacts .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for fluorobenzamide analogs .
  • Pharmacophore Modeling: Identify essential features (e.g., fluorine atom, carbonyl group) using Schrödinger’s Phase .

What strategies are effective for target identification when the compound’s mechanism of action is unknown?

Level: Advanced
Methodological Answer:

  • Chemical Proteomics: Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify sensitized/resistant genes .
  • Transcriptomic Profiling: RNA-seq to detect pathway enrichment (e.g., NF-κB or MAPK pathways) .

How can researchers optimize solubility and bioavailability without compromising the compound’s activity?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Introduce phosphate esters (e.g., di-tert-butyl phosphate) to enhance aqueous solubility, as seen in related sulfonamide derivatives .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve plasma half-life .
  • Salt Formation: Prepare hydrochloride or mesylate salts to increase dissolution rates .

What analytical techniques are critical for assessing the purity of this compound in preclinical studies?

Level: Basic
Methodological Answer:

  • HPLC-DAD/MS: Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water) to detect impurities (<0.5%) .
  • Elemental Analysis: Compare experimental vs. theoretical C, H, N, S content (deviation <0.4%) .
  • TLC Monitoring: Silica gel plates (Rf = 0.3 in ethyl acetate/hexane 1:1) for rapid purity checks .

How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for this compound?

Level: Advanced
Methodological Answer:

  • Physiologically Based Pharmacokinetics (PBPK): Model hepatic clearance using hepatocyte incubation data (e.g., Clint = 15 mL/min/kg) .
  • Microsomal Stability: Compare mouse vs. human microsomes to predict species-specific metabolism .
  • Tissue Distribution Studies: Radiolabeled compound (¹⁴C) autoradiography in rodent models .

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